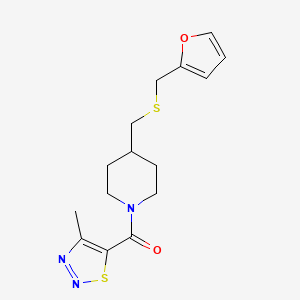
(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C15H19N3O2S2 and its molecular weight is 337.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone , hereafter referred to as Compound A , possesses a complex structure that integrates a piperidine ring and a thiadiazole moiety, both of which are known for their diverse biological activities. This article reviews the biological activity of Compound A, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Structural Overview
Compound A can be dissected into key functional groups:
- Piperidine Ring : Known for its role in various pharmacological activities.
- Thiadiazole Moiety : Associated with antimicrobial and anticancer properties.
- Furan Group : Often contributes to biological activity through various mechanisms.
1. Antimicrobial Activity
The thiadiazole moiety is recognized for its significant antimicrobial properties. Studies have shown that derivatives containing the 1,3,4-thiadiazole ring exhibit potent antibacterial and antifungal activities:
The presence of halogen substituents on the phenyl ring enhances antibacterial activity, particularly against Gram-positive bacteria. The introduction of oxygenated substituents has been shown to improve antifungal efficacy.
2. Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives in cancer therapy:
| Compound | Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|
| Thiadiazole analogs | A-431 (epidermoid carcinoma) | <10 | |
| Compound A (hypothetical) | Various cancer lines | To be determined | N/A |
Research indicates that compounds with the thiadiazole scaffold can induce apoptosis in cancer cells through various mechanisms, including the inhibition of Bcl-2 proteins, which are critical for cell survival.
3. Anti-inflammatory Activity
Thiadiazole derivatives have also been linked to anti-inflammatory effects:
- Compounds exhibiting thiadiazole structures have been shown to inhibit pro-inflammatory cytokines.
- The mechanism often involves modulation of signaling pathways related to inflammation.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Antimicrobial Efficacy : A study demonstrated that a series of 4-amino-thiadiazoles showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria with MIC values lower than standard antibiotics like streptomycin .
- Anticancer Potential : Another research project focused on triazolo-thiadiazole derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models .
- Mechanistic Insights : Molecular dynamics simulations have provided insights into how these compounds interact at the molecular level with target proteins involved in cancer progression and microbial resistance .
Propriétés
IUPAC Name |
[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c1-11-14(22-17-16-11)15(19)18-6-4-12(5-7-18)9-21-10-13-3-2-8-20-13/h2-3,8,12H,4-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYMWIHAQYNFIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CSCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














